

An In-depth Technical Guide to CMPF-d5: Properties and Applications

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Compound of Interest

Compound Name: CMPF-d5

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Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (**CMPF-d5**) is the deuterated form of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a notable uremic toxin that accumulates in patients with chronic kidney disease.[1][2] Due to its nearly identical physicochemical properties to its unlabeled counterpart and its distinct mass, **CMPF-d5** serves as an ideal internal standard for the accurate quantification of CMPF in biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of **CMPF-d5**, detailed experimental protocols for its use, and relevant biological context.

Physical and Chemical Properties

The physical and chemical properties of **CMPF-d5** are summarized in the table below. These properties are critical for its use as an internal standard, ensuring it behaves similarly to the analyte of interest during sample preparation and analysis.

Property	Value	Source
Chemical Name	2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid	[6]
Synonyms	CMPF-d5, FA 12:4;O3-d5	[6]
Molecular Formula	C ₁₂ H ₁₁ D ₅ O ₅	[3][6][7]
Molecular Weight	245.28 g/mol	[3][7]
Appearance	White to off-white crystalline solid	[3][5][6]
Purity	≥99% deuterated forms (d1-d5)	[5][6]
Solubility	≥ 30 mg/mL in DMSO, Ethanol, and DMF	[3]
pKa	~3.2 and ~3.6 (for the unlabeled compound)	[8][9]
logP	~1.2 (for the unlabeled compound)	[8][9]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Experimental Protocols

The primary application of **CMPF-d5** is as an internal standard in quantitative analytical methods. Below is a representative protocol for the quantification of CMPF in human plasma using LC-MS/MS with **CMPF-d5** as an internal standard.

Protocol: Quantification of CMPF in Human Plasma by LC-MS/MS

1. Materials and Reagents:

- CMPF analytical standard
- **CMPF-d5** internal standard
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Stock and Working Solutions:

- CMPF Stock Solution (1 mg/mL): Accurately weigh and dissolve CMPF in methanol.
- **CMPF-d5** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **CMPF-d5** in methanol.
- Working Standards: Serially dilute the CMPF stock solution with 50:50 (v/v) ACN:water to prepare a series of calibration standards.
- Working IS Solution (100 ng/mL): Dilute the **CMPF-d5** stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation):

- To 50 μ L of plasma sample (calibrator, quality control, or unknown), add 150 μ L of the working IS solution in a microcentrifuge tube.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate CMPF from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole in negative ion mode.
- MRM Transitions:
 - CMPF: Precursor ion > Product ion (to be determined by infusion of the standard)
 - **CMPF-d5**: Precursor ion > Product ion (to be determined by infusion of the standard)

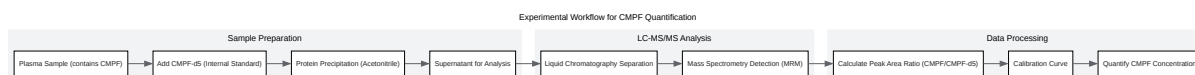
5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of CMPF to **CMPF-d5** against the concentration of the calibration standards.
- Determine the concentration of CMPF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context and Signaling Pathways

While **CMPF-d5** itself is a tool for analytical chemistry and not directly involved in biological signaling, its unlabeled counterpart, CMPF, is a significant uremic toxin. CMPF is known to interact with organic anion transporters (OATs), particularly OAT3, which are responsible for the transport of various endogenous and exogenous organic anions in the kidney and other tissues. The accumulation of CMPF in renal failure can lead to competitive inhibition of the transport of other organic anions, contributing to the toxic effects of uremia.

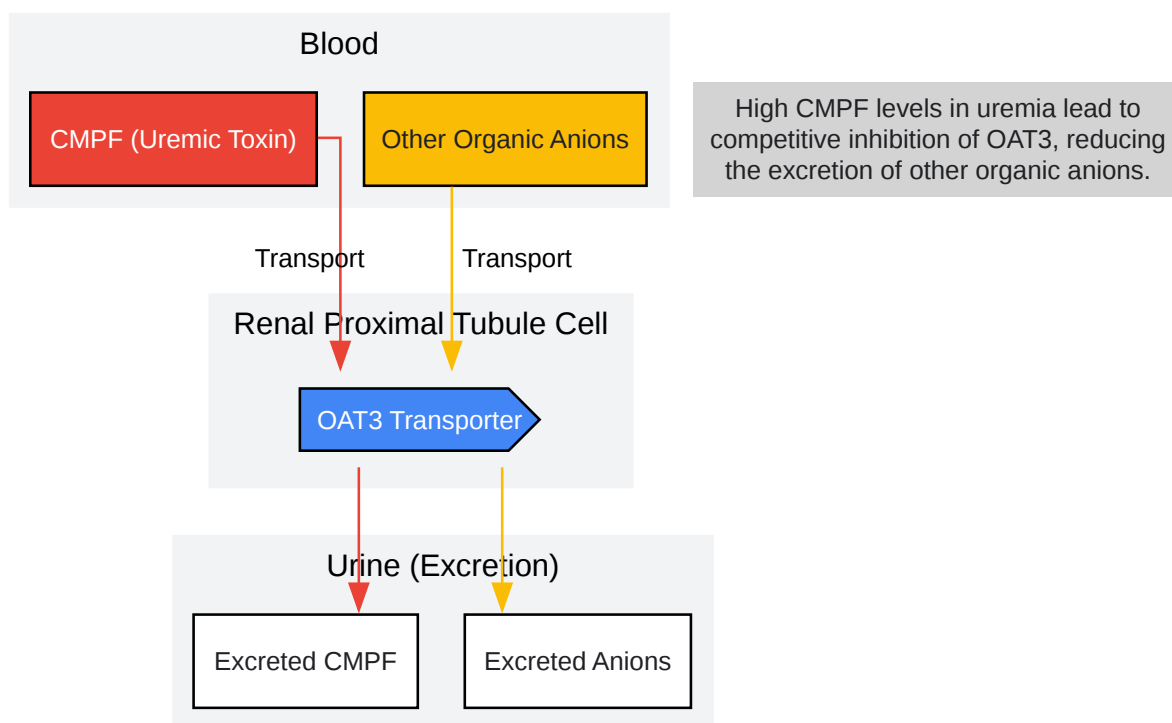
Below is a diagram illustrating the general mechanism of internal standard-based quantification and the biological interaction of CMPF.



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Caption: Workflow for CMPF quantification using **CMPF-d5**.

Biological Interaction of CMPF



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Caption: CMPF interaction with OAT3 in renal cells.

Conclusion

CMPF-d5 is an indispensable tool for researchers and clinicians studying the role of CMPF in uremia and other pathological conditions. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of CMPF. The provided experimental protocol serves as a foundation for developing robust analytical methods, while the biological context highlights the clinical relevance of monitoring CMPF levels. This guide offers the necessary technical information for the effective application of **CMPF-d5** in a research and drug development setting.

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